molecular formula C8H3FN2S B060550 4-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-13-0

4-Fluorobenzo[d]thiazole-2-carbonitrile

Cat. No. B060550
CAS RN: 169776-13-0
M. Wt: 178.19 g/mol
InChI Key: IWBFTQCPELGDKX-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole-2-carbonitrile is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with other compounds . The reaction yields 2-arylbenzothiazole with high yields, and alkyl-substituted derivatives are also formed . The reaction conditions are mild and the solvents used are eco-friendly .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzo[d]thiazole-2-carbonitrile is C8H3FN2S . It has an average mass of 185.242 Da and a monoisotopic mass of 184.976913 Da .

Future Directions

Thiazole derivatives have a wide range of medicinal and biological properties, making them a promising area for future research . The development of new synthetic pathways for the fabrication of 2-arylbenzothiazoles could lead to more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

4-fluoro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBFTQCPELGDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440679
Record name 4-Fluoro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzo[d]thiazole-2-carbonitrile

CAS RN

169776-13-0
Record name 4-Fluoro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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